Cas no 861452-41-7 (5-cyclopropyl-7-(trifluoromethyl)pyrazolo1,5-apyrimidine-3-carbonyl chloride)
5-cyclopropyl-7-(trifluoromethyl)pyrazolo1,5-apyrimidine-3-carbonyl chloride Chemical and Physical Properties
Names and Identifiers
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- <br>5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chlor ide
- 5-cyclopropyl-7-(trifluoromethyl)pyrazolo1,5-apyrimidine-3-carbonyl chloride
- BBL039724
- EN300-228779
- STK349224
- 861452-41-7
- AKOS000305448
- 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonylchloride
- 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride
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- MDL: MFCD03422916
- Inchi: 1S/C11H7ClF3N3O/c12-9(19)6-4-16-18-8(11(13,14)15)3-7(5-1-2-5)17-10(6)18/h3-5H,1-2H2
- InChI Key: ZRTADIIITMEPPE-UHFFFAOYSA-N
- SMILES: ClC(C1C=NN2C=1N=C(C=C2C(F)(F)F)C1CC1)=O
Computed Properties
- Exact Mass: 289.0229740Da
- Monoisotopic Mass: 289.0229740Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 388
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 47.3Ų
5-cyclopropyl-7-(trifluoromethyl)pyrazolo1,5-apyrimidine-3-carbonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM271892-5g |
5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride |
861452-41-7 | 95+% | 5g |
$743 | 2021-08-18 | |
| Chemenu | CM271892-10g |
5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride |
861452-41-7 | 95+% | 10g |
$1248 | 2021-08-18 | |
| Chemenu | CM271892-1g |
5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride |
861452-41-7 | 95%+ | 1g |
$*** | 2023-03-30 | |
| Chemenu | CM271892-5g |
5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride |
861452-41-7 | 95%+ | 5g |
$*** | 2023-03-30 | |
| Enamine | EN300-228779-1g |
5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride |
861452-41-7 | 1g |
$728.0 | 2023-09-15 | ||
| Enamine | EN300-228779-5g |
5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride |
861452-41-7 | 5g |
$2110.0 | 2023-09-15 | ||
| Enamine | EN300-228779-10g |
5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride |
861452-41-7 | 10g |
$3131.0 | 2023-09-15 | ||
| Enamine | EN300-228779-0.05g |
5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride |
861452-41-7 | 95% | 0.05g |
$612.0 | 2024-06-20 | |
| Enamine | EN300-228779-0.1g |
5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride |
861452-41-7 | 95% | 0.1g |
$640.0 | 2024-06-20 | |
| Enamine | EN300-228779-0.25g |
5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride |
861452-41-7 | 95% | 0.25g |
$670.0 | 2024-06-20 |
5-cyclopropyl-7-(trifluoromethyl)pyrazolo1,5-apyrimidine-3-carbonyl chloride Suppliers
5-cyclopropyl-7-(trifluoromethyl)pyrazolo1,5-apyrimidine-3-carbonyl chloride Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on 5-cyclopropyl-7-(trifluoromethyl)pyrazolo1,5-apyrimidine-3-carbonyl chloride
Introduction to 5-cyclopropyl-7-(trifluoromethyl)pyrazolo1,5-apyrimidine-3-carbonyl chloride (CAS No. 861452-41-7) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
The compound 5-cyclopropyl-7-(trifluoromethyl)pyrazolo1,5-apyrimidine-3-carbonyl chloride (CAS No. 861452-41-7) represents a significant advancement in the field of chemical biology and medicinal chemistry. This heterocyclic scaffold, characterized by its unique structural features, has garnered considerable attention due to its potential as a key intermediate in the synthesis of biologically active molecules. The presence of both cyclopropyl and trifluoromethyl substituents enhances its pharmacological profile, making it a valuable candidate for further exploration in drug discovery.
Recent studies have highlighted the versatility of this compound in the development of novel therapeutic agents. The pyrazolo1,5-apyrimidine core is a well-documented pharmacophore that exhibits a broad spectrum of biological activities. Its incorporation into drug candidates has shown promise in targeting various disease pathways, including cancer, inflammation, and infectious diseases. The 3-carbonyl chloride functionality further extends its utility as a reactive intermediate, enabling the facile introduction of diverse substituents through nucleophilic acyl substitution reactions.
In the realm of oncology research, the 5-cyclopropyl-7-(trifluoromethyl)pyrazolo1,5-apyrimidine-3-carbonyl chloride scaffold has been investigated for its ability to modulate key signaling pathways involved in tumor growth and progression. Preclinical studies have demonstrated that derivatives of this compound can inhibit enzymes such as kinases and cyclases, which are aberrantly expressed in many cancers. The trifluoromethyl group, in particular, is known to enhance metabolic stability and binding affinity, contributing to the compound's efficacy as an anti-cancer agent.
Moreover, the cyclopropyl moiety has been shown to improve oral bioavailability and tissue distribution, making it an attractive feature for drug development. This structural element helps to prevent rapid metabolism and enhances the compound's ability to reach target sites within the body. Such properties are critical for achieving therapeutic efficacy while minimizing side effects.
Another area where this compound has shown promise is in the treatment of inflammatory disorders. The pyrazolo1,5-apyrimidine core has been linked to anti-inflammatory effects by interfering with the production of pro-inflammatory cytokines. Researchers have explored its potential as a modulator of nuclear factor kappa B (NF-κB) signaling, a key pathway involved in inflammation. By targeting this pathway, derivatives of 5-cyclopropyl-7-(trifluoromethyl)pyrazolo1,5-apyrimidine-3-carbonyl chloride may offer a new therapeutic approach for conditions such as rheumatoid arthritis and inflammatory bowel disease.
The synthetic utility of this compound cannot be overstated. The 3-carbonyl chloride group provides a versatile handle for further functionalization, allowing chemists to design molecules with tailored biological activities. This reactivity has been leveraged in the synthesis of novel heterocycles and peptidomimetics, which are increasingly important in modern drug discovery. The ability to modify the scaffold at multiple positions enables the creation of libraries of compounds for high-throughput screening (HTS), a cornerstone of modern medicinal chemistry.
Recent advances in computational chemistry have further enhanced the understanding of how structural modifications influence biological activity. Molecular modeling studies have been conducted on derivatives of 5-cyclopropyl-7-(trifluoromethyl)pyrazolo1,5-apyrimidine-3-carbonyl chloride, providing insights into its binding interactions with biological targets. These studies have guided the design of more potent and selective drug candidates by identifying key residues responsible for receptor binding.
The role of fluorine-containing moieties in medicinal chemistry cannot be ignored. The trifluoromethyl group is particularly noteworthy due to its ability to modulate pharmacokinetic properties such as lipophilicity and metabolic stability. This feature has been exploited in numerous drug candidates that have reached clinical development. The incorporation of fluorine atoms can also enhance binding affinity by increasing electronic density at critical sites within the target protein or nucleic acid.
In conclusion, 5-cyclopropyl-7-(trifluoromethyl)pyrazolo1,5-apyrimidine-3-carbonyl chloride (CAS No. 861452-41-7) represents a promising scaffold with diverse applications in chemical biology and medicinal chemistry. Its unique structural features make it an ideal candidate for further exploration in drug discovery efforts aimed at treating cancer, inflammation, and other diseases. As research continues to uncover new biological activities and synthetic strategies for this compound class, its importance is likely to grow even further.
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